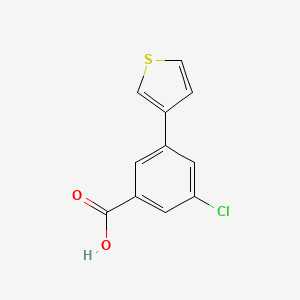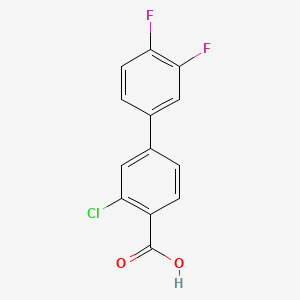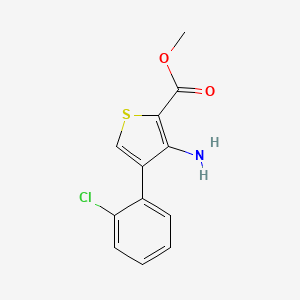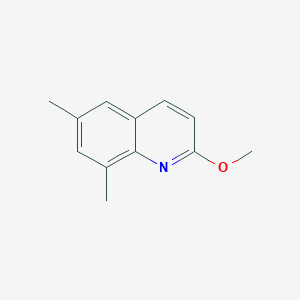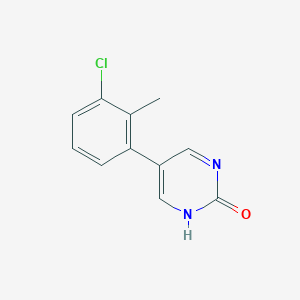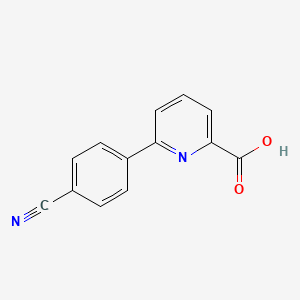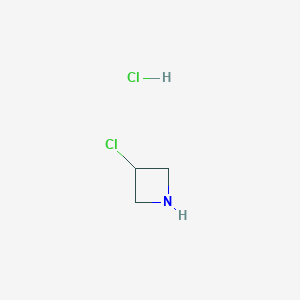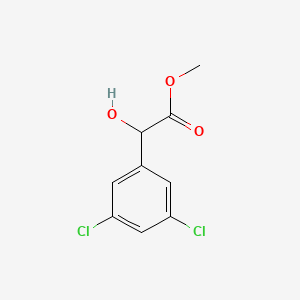
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, the key intermediate (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate for the production of anti-asthma montelukast was implemented by using Microbacterium campoquemadoensis . Another study discussed the synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Synthesis of Medicinal Compounds : The compound is used as an intermediate in the synthesis of Clopidogrel, an antiplatelet drug for preventing strokes and heart attacks. This process involves specific reactions that result in the formation of the title compound through a series of interactions (Li, Xu, & Zhang, 2012).
Polymerization Applications : Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a related compound, methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, undergoes radical homopolymerization. This process involves opening the cyclopropane ring, resulting in a polymer with a significant glass transition temperature, demonstrating the compound's utility in polymer chemistry (Moszner et al., 2003).
Drug Intermediate Production : It's also used as an intermediate for propiverine hydrochloride, a drug related to urinary bladder dysfunction. The synthesis involves a series of reactions leading to the formation of methyl esters and subsequent products, showcasing its role in the production of pharmaceuticals (Fu, 2008).
Chemical Synthesis : The compound is involved in chemical synthesis processes like the preparation of certain dichlorophenyl compounds. These syntheses provide key intermediates for further chemical and pharmacological applications (Rene & Badet, 1994).
Analytical Chemistry : It is used in the development of methods for the detection of drugs and their metabolites, demonstrating its significance in analytical chemistry and drug monitoring (Marunaka et al., 1987).
Organic Chemistry Education : Its derivatives can be used in educational settings to enhance student interest in scientific research and improve experimental skills, particularly in organic chemistry experiments (Min, 2015).
Environmental Chemistry : Studies involving photodegradation of related compounds like dichlorprop and 2-naphthoxyacetic acid in water also highlight the relevance of such compounds in understanding environmental chemical processes (Climent & Miranda, 1997).
Orientations Futures
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected .
Propriétés
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDWWNAXJFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



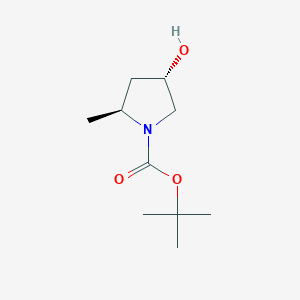
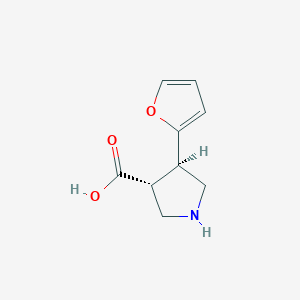
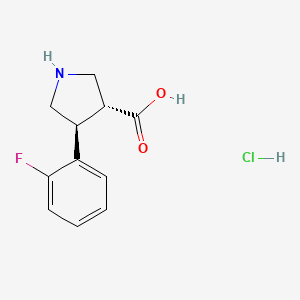
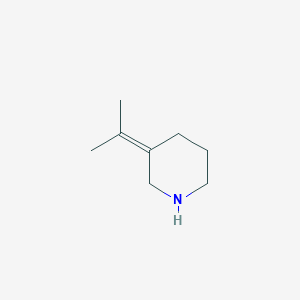

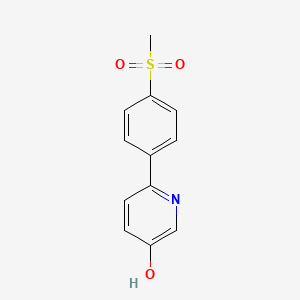
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)
